molecular formula C11H14N2 B170220 3-[(2-Phenylethyl)amino]propanenitrile CAS No. 1488-20-6

3-[(2-Phenylethyl)amino]propanenitrile

Cat. No. B170220
CAS RN: 1488-20-6
M. Wt: 174.24 g/mol
InChI Key: LVHAIJJWSYXSLW-UHFFFAOYSA-N
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Description

“3-[(2-Phenylethyl)amino]propanenitrile” is a chemical compound with the CAS Number: 1488-20-6 . Its molecular formula is C11H14N2 .


Molecular Structure Analysis

The molecular structure of “3-[(2-Phenylethyl)amino]propanenitrile” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The InChI representation of the molecule is InChI=1S/C11H14N2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7,9-10H2 .


Physical And Chemical Properties Analysis

The molecular weight of “3-[(2-Phenylethyl)amino]propanenitrile” is 174.25 g/mol . It has a boiling point of 133/0.08 Torr . The compound has 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 5 rotatable bonds .

Scientific Research Applications

Biomedical and Pharmaceutical Applications

"3-[(2-Phenylethyl)amino]propanenitrile" and its derivatives show potential in the biomedical field, particularly in the development of new drugs and therapeutic agents. For example, the structurally related compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) exhibits significant immunosuppressive effects and has been approved for treating multiple sclerosis due to its ability to activate sphingosine-1-phosphate receptors. Furthermore, FTY720 demonstrates antitumor efficacy in several cancer models, highlighting the potential of related compounds in oncology (Li Zhang et al., 2013).

Environmental and Analytical Chemistry

Compounds similar to "3-[(2-Phenylethyl)amino]propanenitrile" have been studied for their environmental impact, particularly as precursors to nitrogenous disinfection by-products (N-DBPs) in drinking water. These by-products, including nitrosamines and haloacetonitriles, pose significant health risks due to their genotoxicity. Research has focused on understanding the formation mechanisms of N-DBPs and developing strategies to mitigate their occurrence in water supplies (T. Bond et al., 2012).

Material Science and Engineering

The chemical structure of "3-[(2-Phenylethyl)amino]propanenitrile" suggests its utility in material science, particularly in the synthesis of polymeric and hybrid materials. Research in this area explores the development of novel materials with enhanced mechanical, thermal, or chemical properties, potentially applicable in various industrial applications. For instance, the study of branched aldehydes, which share functional similarities with "3-[(2-Phenylethyl)amino]propanenitrile," reveals their importance in flavor compounds for food products, indicating the compound's potential relevance in food science and technology (B. Smit et al., 2009).

Chemical Synthesis and Catalysis

The versatility of "3-[(2-Phenylethyl)amino]propanenitrile" in chemical synthesis and catalysis is noteworthy. Its structural features make it a candidate for catalytic processes, including the hydrogenation of unsaturated compounds and the synthesis of heterocyclic compounds. These applications are critical in pharmaceutical manufacturing and the production of fine chemicals, offering pathways to more efficient and sustainable chemical processes (M. Moustafa et al., 2017).

Safety And Hazards

The safety information available indicates that “3-[(2-Phenylethyl)amino]propanenitrile” is an irritant .

properties

IUPAC Name

3-(2-phenylethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHAIJJWSYXSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390065
Record name 3-[(2-phenylethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Phenylethyl)amino]propanenitrile

CAS RN

1488-20-6
Record name 3-[(2-phenylethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.3 g of acrylonitrile are added dropwise to a solution of 12.1 g of N-benzylmethylamine in 20 ml of ethanol. The reaction mixture is stirred for three hours at room temperature and then concentrated under vacuum to give 17 g (Y=97%) of the expected product.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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